N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide, also known as F13714, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Pharmacokinetic and Metabolic Studies
Research on selective androgen receptor modulators (SARMs) like S-1, which is a potent member of the propanamide derivatives, has shown promising results in preclinical studies for androgen-dependent diseases. For instance, a study highlighted the pharmacokinetics and metabolism of S-1 in rats, revealing low clearance, moderate distribution, and extensive metabolism, indicating its potential as a therapeutic agent for benign hyperplasia (Wu et al., 2006).
Hormonal Male Contraception
Another study on (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) characterized its pharmacological effects in male rats, showcasing its potential as a hormonal male contraceptive due to its ability to suppress LH levels and affect spermatogenesis, all while having favorable effects on muscle and bone density, suggesting its candidacy for oral male contraception (Jones et al., 2009).
NMDA Receptor Antagonists
The development of diphenylpropylamine NMDA receptor antagonists, such as NPS 846·HCl, represents another application area. These compounds are part of a new class aimed at modulating the NMDA receptor, highlighting the versatility of propanamide derivatives in the design of neuroactive drugs (Moe et al., 1998).
Glucocorticoid Receptor Modulators
Additionally, 2,2-dimethyl-3,3-diphenyl-propanamides have been explored as novel glucocorticoid receptor modulators, demonstrating anti-inflammatory activity comparable to prednisolone in animal models. This research underscores the potential of propanamide derivatives in developing dissociated glucocorticoid receptor agonists with reduced side effects (Yang et al., 2010).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-24-17-9-7-14(11-18(17)25-2)16(22)12-21-19(23)10-8-13-5-3-4-6-15(13)20/h3-7,9,11,16,22H,8,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSBQQGZHXPLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.